3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid
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Overview
Description
3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Alkylation: The piperidine is alkylated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate (K2CO3) to form 3-(Prop-2-yn-1-yl)piperidine.
Carboxylation: The resulting 3-(Prop-2-yn-1-yl)piperidine is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are used under high pressure.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of this compound alkene or alkane derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yl)piperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
3-(Prop-2-yn-1-yl)piperidine-3-carboxylate: An ester derivative with different solubility and reactivity properties.
1-(Prop-2-yn-1-yl)piperidine: The propynyl group is attached to the nitrogen atom, leading to different chemical behavior.
Uniqueness
3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both the propynyl and carboxylic acid groups
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-prop-2-ynylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h1,10H,3-7H2,(H,11,12) |
InChI Key |
IXZSIWXBSPAGIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCNC1)C(=O)O |
Origin of Product |
United States |
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